- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition, Molecular Diversity, 2020, 24(2), 423-435

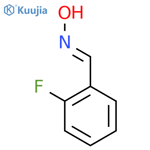

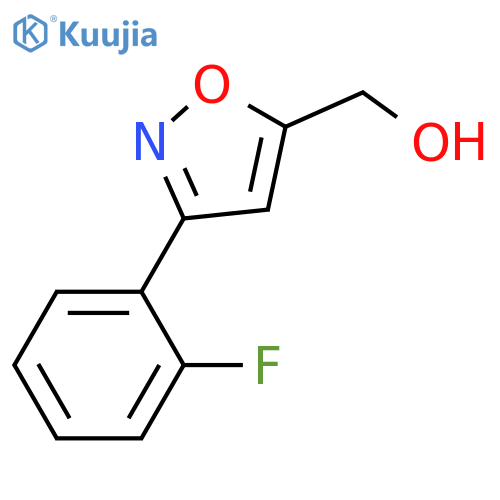

Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

953046-62-3 structure

Nome do Produto:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

N.o CAS:953046-62-3

MF:C10H8FNO2

MW:193.174426078796

MDL:MFCD09701311

CID:829458

PubChem ID:50896551

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Propriedades químicas e físicas

Nomes e Identificadores

-

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol

- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole

- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol

- IIYKJLFWWAQROU-UHFFFAOYSA-N

- STL414849

- SBB073373

- 6405AC

- 3-(2-Fluorophenyl)-5-isoxazolemethanol

- SY036327

- ST45255963

- [3-(2-Fluoro

- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)

- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol

- EN300-232444

- CS-0085277

- SCHEMBL4275449

- AC-29574

- C10H8FNO2

- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL

- DA-40157

- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol

- 953046-62-3

- AKOS005169233

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR

- MFCD09701311

- DTXSID60678946

- CS-12052

- SB40209

-

- MDL: MFCD09701311

- Inchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2

- Chave InChI: IIYKJLFWWAQROU-UHFFFAOYSA-N

- SMILES: FC1C(C2C=C(CO)ON=2)=CC=CC=1

Propriedades Computadas

- Massa Exacta: 193.05390666g/mol

- Massa monoisotópica: 193.05390666g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 2

- Complexidade: 191

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 46.3

- XLogP3: 1.3

Propriedades Experimentais

- Densidade: 1.298±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilidade: Very slightly soluble (0.75 g/l) (25 º C),

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232444-2.5g |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |

953046-62-3 | 95% | 2.5g |

$505.0 | 2024-06-19 | |

| TRC | F590008-10mg |

(3-(2-fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1128264-50mg |

[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |

953046-62-3 | 95% | 50mg |

$170 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 250mg |

¥1579.0 | 2023-09-05 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |

3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |

953046-62-3 | ≥95% | 1g |

¥1472.00 | 2024-07-09 | |

| abcr | AB449992-250 mg |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 250MG |

€231.60 | 2022-03-24 | ||

| eNovation Chemicals LLC | D782052-1g |

3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |

953046-62-3 | 95% | 1g |

$230 | 2024-07-20 | |

| Fluorochem | 225866-250mg |

3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 250mg |

£150.00 | 2022-02-28 | |

| Fluorochem | 225866-1g |

3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 1g |

£363.00 | 2022-02-28 | |

| Enamine | EN300-232444-5g |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |

953046-62-3 | 95% | 5g |

$775.0 | 2023-09-15 |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C

Referência

- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide

1.3 Reagents: Triethylamine Catalysts: Zinc chloride

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide

1.3 Reagents: Triethylamine Catalysts: Zinc chloride

Referência

- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring, Tetrahedron, 2016, 72(22), 2979-2987

Método de produção 4

Condições de reacção

1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C

1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C

1.3 Reagents: Triethylamine ; 16 h, 60 °C

1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C

1.3 Reagents: Triethylamine ; 16 h, 60 °C

Referência

- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

Referência

- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Referência

- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane

Referência

- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine, Youji Huaxue, 2010, 30(9), 1366-1371

Método de produção 8

Condições de reacção

1.1 Catalysts: Zinc chloride

Referência

- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614

Método de produção 9

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C

1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux

1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux

Referência

- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Literatura Relacionada

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol) Produtos relacionados

- 1804874-90-5(Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate)

- 1249041-29-9((4-Ethyl-5-methylthiophen-2-yl)(phenyl)methanol)

- 1261470-99-8(Methyl 1-methylnaphthalene-8-acetate)

- 2024896-03-3(Cycloheptane, [1-(chloromethyl)-2-(phenylmethoxy)ethyl]-)

- 56515-89-0(1-Carbethoxyazepan-4-one)

- 1395033-46-1(3-cyclopropoxypropan-1-amine)

- 1216376-15-6(1-(4-bromo-2,6-difluorophenoxy)-3-4-(2-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride)

- 1805046-24-5(Ethyl 6-cyano-3-ethyl-2-iodobenzoate)

- 1807077-06-0(3-(Difluoromethyl)-4-fluoro-5-hydroxy-2-(trifluoromethyl)pyridine)

- 941985-52-0(1-benzyl-4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)piperazine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Pureza:99%/99%/99%/99%

Quantidade:1g/5g/500mg/250mg

Preço ($):327.0/1306.0/218.0/163.0